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Introduction
(S)-Methyl 3-hydroxytetradecanoate is a chiral long-chain fatty acid methyl ester that holds

significant interest for researchers in microbiology, immunology, and synthetic chemistry. As a

derivative of 3-hydroxytetradecanoic acid (also known as 3-hydroxymyristic acid), it serves as a

crucial chemical synthon and an important analytical standard. Notably, the (R)-enantiomer of

its parent acid is a fundamental building block of Lipid A, the bioactive endotoxin component of

lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2]

Understanding the chemical properties of the (S)-enantiomer is vital for developing chiral

separation methods, synthesizing stereospecific probes, and creating standards for metabolic

and microbiological research.

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis,

and biological relevance of (S)-Methyl 3-hydroxytetradecanoate, designed for researchers,

scientists, and professionals in drug development.
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(S)-Methyl 3-hydroxytetradecanoate is characterized by a 14-carbon aliphatic chain, a

hydroxyl group at the C-3 (β) position, and a methyl ester terminus. The stereochemistry at the

C-3 position is critical to its identity and biological differentiation.

Core Identification and Structural Data
The fundamental identifiers and structural details are summarized below.

Property Value Source(s)

IUPAC Name
methyl (3S)-3-

hydroxytetradecanoate
[3]

Synonyms

(S)-3-Hydroxy Myristic Acid

Methyl Ester, Methyl (S)-3-

Hydroxytetradecanoate

[3]

CAS Number 76835-67-1 [3]

Molecular Formula C₁₅H₃₀O₃ [3][4]

Molecular Weight 258.40 g/mol [3]

InChIKey
UOZZAMWODZQSOA-

AWEZNQCLSA-N
[3][5]

Canonical SMILES CCCCCCCCCCCO [3]

Physical Properties
The physical state and properties are consistent with a long-chain fatty acid ester.
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Property Value Source(s)

Appearance
Solid or pale yellow low-

melting solid

Boiling Point 359.1 °C at 760 mmHg

Flash Point 137.5 °C

Density 0.931 g/cm³

Refractive Index 1.451

Solubility

Soluble in methanol, ethanol,

chloroform, and diethyl ether.

Insoluble in water.

[6]

Storage Conditions
2-8°C, preferably under

desiccating conditions.

Note: A specific experimental value for optical rotation has not been prominently reported in

publicly accessible databases as of the date of this guide. For a chiral compound of this nature,

the specific rotation ([α]D) is a critical quality control parameter that must be determined

experimentally to confirm enantiomeric purity. The value would be measured using a

polarimeter, typically with a sodium D-line (589 nm) light source, and reported with the

concentration and solvent used (e.g., c 1.0 in CHCl₃).[7]

Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of (S)-
Methyl 3-hydroxytetradecanoate. While a publicly curated, fully assigned spectrum for this

specific enantiomer is not readily available, its spectral properties can be reliably predicted

based on its functional groups and data from analogous compounds.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing this

molecule. Under electron ionization (EI), the molecule undergoes characteristic fragmentation.
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Molecular Ion (M⁺): The molecular ion peak at m/z 258 is expected but may be weak or

absent due to the lability of the hydroxyl group.

Key Fragmentation: The most diagnostic fragmentation pattern for 3-hydroxy fatty acid

methyl esters is the cleavage between C-3 and C-4. This results in a prominent base peak at

m/z 103, corresponding to the [CH(OH)CH₂COOCH₃]⁺ fragment.[1] This peak is a hallmark

indicator for the 3-hydroxy ester structure.

Other Fragments: A peak at m/z 240, corresponding to the loss of water ([M-18]⁺), is also

characteristic, arising from the dehydration of the secondary alcohol.

Infrared (IR) Spectroscopy
The FTIR spectrum provides clear evidence of the key functional groups.

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

~3450 (broad) O-H stretch Secondary Alcohol Medium-Strong

2925 & 2855 C-H stretch Aliphatic CH₂, CH₃ Strong

~1740 C=O stretch Ester Carbonyl Strong

~1465 C-H bend CH₂ Scissoring Medium

~1375 C-H bend CH₃ Symmetric Bend Medium-Weak

~1170 C-O stretch Ester C-O Strong

The broad hydroxyl stretch around 3450 cm⁻¹ and the strong carbonyl peak at ~1740 cm⁻¹ are

the most diagnostic features of the spectrum.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a complete map of the carbon-hydrogen framework. The

predicted chemical shifts (in CDCl₃) are detailed below.

¹H NMR Predicted Chemical Shifts:
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Assignment
Approx. δ
(ppm)

Multiplicity Integration Coupling

Terminal CH₃ 0.88 Triplet (t) 3H J ≈ 6.8 Hz

Methylene Chain

(CH₂)n
1.25-1.45 Multiplet (m) ~20H -

CH₂ (C-4) ~1.50 Multiplet (m) 2H -

OH ~2.0-3.0
Broad Singlet (br

s)
1H -

CH₂ (C-2, α to

C=O)
~2.45

Doublet of

Doublets (dd)
2H J ≈ 16 Hz, 6 Hz

OCH₃ (Ester) 3.70 Singlet (s) 3H -

CH (C-3,

carbinol)
~4.00 Multiplet (m) 1H -

¹³C NMR Predicted Chemical Shifts:

Assignment Approx. δ (ppm)

Terminal CH₃ (C-14) ~14.1

Methylene Chain (CH₂)n ~22.7 - 31.9

CH₂ (C-5) ~25.7

CH₂ (C-4) ~36.5

CH₂ (C-2) ~41.5

OCH₃ (Ester) ~51.7

CH (C-3, carbinol) ~68.1

C=O (Ester) ~173.0

Note: The exact chemical shifts can vary based on solvent and concentration. The assignments

are based on established values for long-chain fatty acid esters and β-hydroxy esters.[9][10]
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Chemical Reactivity and Synthetic Utility
The molecule's reactivity is dominated by its two primary functional groups: the secondary

alcohol and the methyl ester. This dual functionality makes it a versatile building block for

further chemical modification.

Reactions at the Hydroxyl Group
Oxidation: The secondary alcohol at C-3 can be readily oxidized to a ketone using standard

oxidizing agents like pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin

periodinane. This yields Methyl 3-oxotetradecanoate, a β-keto ester, which is a valuable

intermediate for synthesizing more complex molecules through reactions like the Claisen

condensation.

Protection/Derivatization: For multi-step syntheses, the hydroxyl group often requires

protection to prevent unwanted side reactions. Common protecting groups include silyl

ethers (e.g., TBDMS, TIPS) or benzyl ethers. This is also the basis for derivatization prior to

GC-MS analysis to increase volatility.[11]

Esterification/Acylation: The hydroxyl group can be acylated using acid chlorides or

anhydrides in the presence of a base (e.g., pyridine) to form a new ester linkage, which is

useful for creating probes or modifying the molecule's physical properties.

Reactions at the Ester Group
Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding

carboxylate salt under basic conditions (e.g., LiOH, NaOH in aqueous methanol/THF).

Subsequent acidification yields the free carboxylic acid, (S)-3-hydroxytetradecanoic acid.[12]

This is the most common transformation, as the free acid is often the desired final product for

biological studies or further synthesis.

Transesterification: The methyl ester can be converted to other alkyl esters (e.g., ethyl,

benzyl) by heating in the corresponding alcohol with an acid or base catalyst.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like

lithium aluminum hydride (LiAlH₄), yielding (S)-tetradecane-1,3-diol.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 14 Tech Support

https://pdf.benchchem.com/142/Application_Note_and_Protocol_for_the_GC_MS_Analysis_of_Methyl_3_hydroxyoctadecanoate.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3150486/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016855?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The relationship between these key reactions is illustrated below.

(S)-Methyl
3-hydroxytetradecanoate

Methyl 3-oxotetradecanoate

 Oxidation (PCC) 

(S)-3-Hydroxytetradecanoic
acid

 Hydrolysis (NaOH) 

(S)-Tetradecane-1,3-diol

 Reduction (LiAlH₄) 

Click to download full resolution via product page

Caption: Key chemical transformations of (S)-Methyl 3-hydroxytetradecanoate.

Synthesis and Manufacturing
The synthesis of enantiomerically pure (S)-Methyl 3-hydroxytetradecanoate requires

stereocontrolled methods. Chemical and biocatalytic routes are both viable and widely

employed.

Asymmetric Chemical Synthesis
A robust method for producing chiral β-hydroxy esters is the asymmetric aldol reaction. This

approach builds the carbon skeleton and sets the stereocenter in a single, highly controlled

step.

This protocol uses a chiral copper-bis(oxazoline) (Cu-Box) complex to catalyze the reaction

between an aldehyde and a silyl ketene acetal, ensuring high enantioselectivity.[13]

Workflow Diagram:
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Catalyst Activation

Aldol Reaction Workup & Purification

Cu(OTf)₂

Stir 1 hr @ RT
(Forms Chiral Lewis Acid)

(S,S)-t-Bu-Box Ligand

Anhydrous CH₂Cl₂

React @ -78°C

 Add Catalyst 

Dodecanal
(C12 Aldehyde)

Methyl Silyl Ketene Acetal Quench with
aq. NH₄Cl

 Silyl Ether Intermediate Extract with
Organic Solvent

Silica Gel
Chromatography

(S)-Methyl
3-hydroxytetradecanoate

Click to download full resolution via product page

Caption: Workflow for asymmetric synthesis via Mukaiyama aldol reaction.

Step-by-Step Methodology:

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or

Argon), combine Copper(II) triflate (Cu(OTf)₂, 0.1 eq) and the chiral ligand (S,S)-tert-Butyl-

bis(oxazoline) ((S,S)-t-Bu-Box, 0.11 eq).

Activation: Add anhydrous dichloromethane (CH₂Cl₂) and stir the mixture at room

temperature for 1 hour to form the active chiral Lewis acid complex.

Reaction: Cool the catalyst solution to -78 °C (dry ice/acetone bath). To this, add dodecanal

(1.0 eq), the aldehyde precursor to the C14 chain.
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Addition: Slowly add the methyl silyl ketene acetal (derived from methyl acetate, ~1.2 eq)

dropwise over 30 minutes. Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of

ammonium chloride (NH₄Cl).

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with

CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel (e.g.,

using a hexane/ethyl acetate gradient) to yield the pure (S)-Methyl 3-
hydroxytetradecanoate.

Causality: The choice of a chiral Cu-Box complex is critical; it coordinates to the aldehyde,

creating a chiral pocket that forces the incoming nucleophile (the silyl ketene acetal) to attack

from a specific face, thus dictating the (S)-stereochemistry of the newly formed hydroxyl center.

[13]

Biocatalytic Synthesis
Enzymatic reduction of the corresponding β-keto ester (Methyl 3-oxotetradecanoate) offers a

green and highly selective alternative. Ketoreductase (KRED) enzymes, often from yeast or

bacteria, can reduce the ketone to the alcohol with exquisite enantioselectivity.[14][15]

The process involves incubating Methyl 3-oxotetradecanoate with a specific KRED that

produces the (S)-enantiomer and a cofactor recycling system (e.g., using glucose/glucose

dehydrogenase or isopropanol/alcohol dehydrogenase to regenerate NADPH).

Analytical Methodologies
Accurate analysis is crucial for confirming identity, purity, and enantiomeric excess.

Direct analysis by GC is challenging due to the polar hydroxyl group, which can cause peak

tailing and poor thermal stability. Derivatization to a more volatile silyl ether is standard

practice.[11]
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Workflow Diagram:

Sample containing
(S)-Methyl 3-hydroxytetradecanoate
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sample into GC-MS

GC Separation
(e.g., DB-5ms column)

MS Detection
(Scan or SIM mode)

Data Analysis:
- Retention Time
- Mass Spectrum
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Caption: Analytical workflow for GC-MS analysis with silylation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b016855/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-s-methyl-3-hydroxytetradecanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016855?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Methodology:

Sample Preparation: Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

Derivatization: Add 100 µL of a silylating agent, such as N,O-

Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes to convert the hydroxyl group

to its trimethylsilyl (TMS) ether.

GC-MS Conditions:

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm

ID, 0.25 µm film thickness), is suitable.[15]

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5

min.

Injector: 250 °C, splitless mode.

MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-500.

Data Analysis: Identify the TMS-derivatized product by its retention time and its characteristic

mass spectrum (which will now have a molecular ion of m/z 330 and a different

fragmentation pattern). Quantify using an internal standard if required.[16][17]

Self-Validation: The protocol's integrity is maintained by running a known standard of the

derivatized compound to confirm its retention time and mass spectrum. The un-derivatized

compound can also be injected to demonstrate the improvement in peak shape and response

after silylation.

Biological Significance: A Link to Bacterial
Endotoxins
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While the (S)-enantiomer is primarily a synthetic and analytical tool, its stereoisomer, (R)-3-

hydroxytetradecanoic acid, is of profound biological importance. It is a core, non-negotiable

component of Lipid A in a vast number of Gram-negative bacteria, including E. coli.[1]

Lipid A constitutes the hydrophobic anchor of lipopolysaccharide (LPS) and is responsible for

its powerful endotoxic activity, which can trigger the host immune response and lead to septic

shock. The biosynthesis of Lipid A is an essential pathway for bacterial viability, making its

enzymes attractive targets for novel antibiotics.[14]

The very first committed step in Lipid A synthesis is catalyzed by the enzyme LpxA, a UDP-N-

acetylglucosamine acyltransferase. LpxA specifically transfers an (R)-3-hydroxyacyl chain from

an acyl carrier protein (ACP) to the 3'-hydroxyl group of UDP-GlcNAc.[2][5] In E. coli, this acyl

chain is specifically (R)-3-hydroxytetradecanoyl-ACP.[1]

The strict stereospecificity of LpxA for the (R)-enantiomer underscores the importance of

having pure (S)-Methyl 3-hydroxytetradecanoate as a negative control in enzymatic assays

and as a tool to probe the active site of this critical bacterial enzyme.

Safety and Handling
(S)-Methyl 3-hydroxytetradecanoate is not classified as a hazardous substance under

standard regulations. However, as with any laboratory chemical, appropriate safety precautions

should be taken.

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety

glasses, gloves, and a lab coat.

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

Stability: The compound is stable under normal storage conditions but may react with strong

oxidizing agents and strong acids.

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical

waste.
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A comprehensive list of references cited in this document is provided below for verification and

further reading.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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